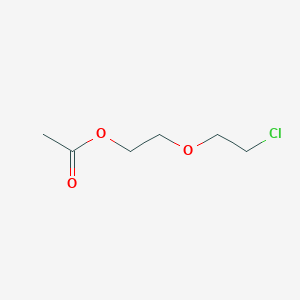

2-(2-Chloroethoxy)ethyl acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(2-Chloroethoxy)ethyl acetate and related compounds involves multiple chemical pathways. One notable method includes the reaction of alcohols with 2-(chloromethoxy)ethyl acetate in the presence of silver carbonate, leading to the formation of 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes. A mechanism involving neighboring group participation is proposed for the latter products' formation (Aitken, Rees, Suckling, & Wood, 1986). Another synthesis pathway involves the oxidation of 2-(2-chloroethoxy)ethanol, with nitric acid being a preferred oxidant due to its simplicity, lower cost, and higher yield, facilitating its application in industry (Xiang Hong-lin, 2008).

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound related to 2-(2-Chloroethoxy)ethyl acetate, has been elucidated through X-ray diffraction studies. This compound crystallizes in the monoclinic crystal system under space group P21/n, adopting a Z conformation about the C=C bond, highlighting the structural versatility of compounds within this chemical family (Kumar et al., 2016).

Chemical Reactions and Properties

2-(2-Chloroethoxy)ethyl acetate participates in various chemical reactions, demonstrating a range of reactivities. For instance, its reaction with alcohols under certain conditions can lead to the formation of novel compounds, showcasing its role as a versatile reagent in organic synthesis (Guo Ming, 2001).

Applications De Recherche Scientifique

Polymer Synthesis : Ethyl acetate has been used as a green solvent in the polymerization of 2-ethyl-2-oxazoline to synthesize poly(2-ethyl-2-oxazoline) (PEtOx), which is significant for biomedical applications due to its high water-solubility and good commercial availability (Vergaelen et al., 2020).

Reactivity in Organic Synthesis : The novel reactivity of 2-(Chloromethoxy)ethyl acetate with alcohols in the presence of silver carbonate has been explored, leading to the production of various organic compounds (Aitken et al., 1986).

Optimization in Organic Synthesis : The alkylation reaction involving ethyl chloroacetate was optimized using factorial design, highlighting the utility of such processes in improving yields and reducing side products in organic synthesis (Synoradzki et al., 2005).

Corrosion Inhibition : Quantum chemical calculations on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, revealed their potential as corrosion inhibitors for copper in nitric acid media (Zarrouk et al., 2014).

Pharmaceutical Synthesis : Ethyl(2-chloroethoxy)acetate has been used in the synthesis of efletirizine hydrochloride, a histamine H1 receptor antagonist (Mai Lifang, 2011).

Protection of Hydroxyl Groups in Oligonucleotide Synthesis : The 1-(2-chloroethoxy)ethyl group has been utilized for protecting the 2'-hydroxyl group in oligonucleotide synthesis, demonstrating its stability under specific conditions (Yamakage et al., 1989).

Environmental Analysis : Ethyl acetate has been used in determining extractable organic halogens (EOX) from contaminated soil, sediments, and sewage sludge, showing efficiency in extracting polar halogenated contaminants (Reemtsma & Jekel, 1996).

Safety And Hazards

The safety information for “2-(2-Chloroethoxy)ethyl acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers

There is a paper titled “2-(2-Chloroethoxy)-ethyl Acetate and 2-Chloroethyl Vinyl Ether” published in the Journal of the American Chemical Society . This paper might provide more detailed information about the compound.

Propriétés

IUPAC Name |

2-(2-chloroethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZWLUYOVJTJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

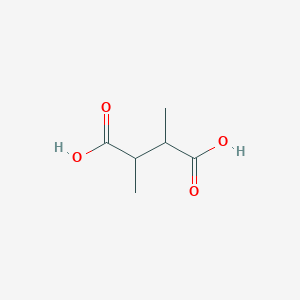

CC(=O)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291045 | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroethoxy)ethyl acetate | |

CAS RN |

14258-40-3 | |

| Record name | 14258-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.